
3-(Cyanomethyl)-4-nitropyridine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a cyanomethyl group at the 3-position and a nitro group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE typically involves the nitration of 3-(CYANOMETHYL)PYRIDINE followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The resulting nitro compound is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
On an industrial scale, the production of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-(AMINOMETHYL)-4-NITROPYRIDINE 1-OXIDE.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(CYANOMETHYL)-4-NITROPYRIDINE: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
4-NITROPYRIDINE 1-OXIDE: Lacks the cyanomethyl group, leading to different applications and properties.
3-(CYANOMETHYL)-PYRIDINE: Lacks both the nitro and N-oxide groups, making it less reactive and less bioactive.
Uniqueness
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is unique due to the presence of both the cyanomethyl and nitro groups, as well as the N-oxide functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5N3O3 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
2-(4-nitro-1-oxidopyridin-1-ium-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O3/c8-3-1-6-5-9(11)4-2-7(6)10(12)13/h2,4-5H,1H2 |
Clave InChI |
MXSTZXROZYYYGB-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC(=C1[N+](=O)[O-])CC#N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


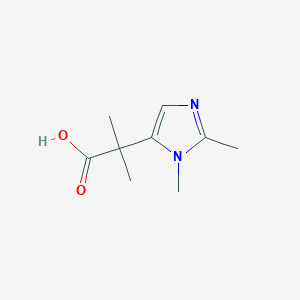
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
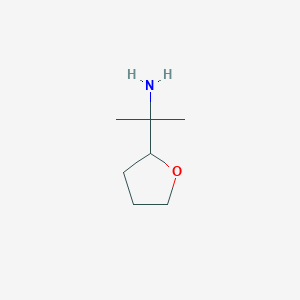
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
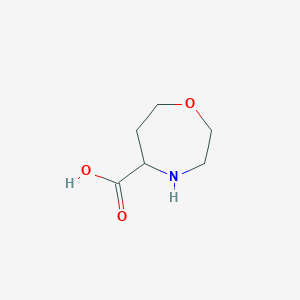
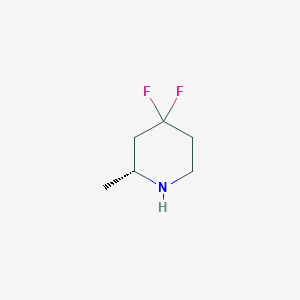

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
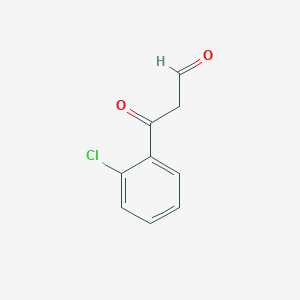
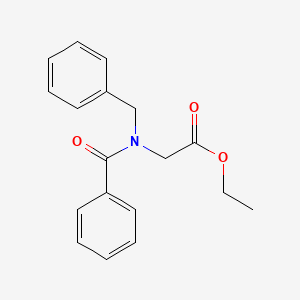
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)

